Lobucavir

Antiviral Resistance Cytomegalovirus Nucleoside Analog Activation

Procure Lobucavir (BMS-180194) to ensure valid antiviral research results. This cyclobutyl guanine nucleoside analog is a critical tool compound due to its UL97-independent activation pathway, which confers retained activity against ganciclovir-resistant HCMV isolates—a key differentiator from acyclovir or ganciclovir. Its value as a mechanistic probe and a mid-tier phosphorylation calibrator in SAR studies makes it indispensable for specific assay setups. Ensure your procurement specifications demand a minimum purity of ≥98% to guarantee experimental reproducibility. Inquire now for a quote and secure this essential tool compound for your laboratory.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 126062-18-8
Cat. No. B1674995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobucavir
CAS126062-18-8
SynonymsLobucavir;  Cyclobut-G
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
InChIInChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
InChIKeyGWFOVSGRNGAGDL-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lobucavir (CAS 126062-18-8): A Broad-Spectrum Nucleoside Analog Antiviral for Specialized Virology Research


Lobucavir (BMS-180194, Cyclobut-G), CAS 126062-18-8, is a cyclobutyl guanine nucleoside analog that exhibits broad-spectrum antiviral activity against herpesviruses, hepatitis B virus (HBV), hepadnaviruses, HIV, and cytomegalovirus (CMV) [1]. As a research compound, it functions as a viral DNA polymerase inhibitor after intracellular phosphorylation to its active triphosphate form [2]. Lobucavir advanced to Phase III clinical trials for chronic hepatitis B and Phase II trials for CMV infections before development was discontinued due to carcinogenicity findings in long-term murine studies [3]. The compound remains a valuable research tool for investigating mechanisms of antiviral resistance, particularly in the context of ganciclovir-resistant HCMV, and for studying nucleoside analog activation pathways independent of viral thymidine kinase.

Why Lobucavir Cannot Be Substituted with Other Guanine Nucleoside Analogs in Ganciclovir-Resistant CMV Research


Substituting Lobucavir with structurally related guanine nucleoside analogs such as ganciclovir, acyclovir, penciclovir, or even the more potent HBV inhibitor entecavir is scientifically invalid for specific research applications. This is primarily due to Lobucavir's unique activation pathway that operates independently of the viral UL97 protein kinase, a critical distinction that confers retained activity against ganciclovir-resistant HCMV isolates [1]. In contrast, ganciclovir requires UL97-mediated phosphorylation for activation, rendering it ineffective against isolates with UL97 mutations [1]. Furthermore, Lobucavir exhibits a distinct antiviral spectrum and differential phosphorylation efficiency compared to its analogs, directly impacting its utility as a tool compound for studying viral polymerase inhibition mechanisms and resistance pathways .

Quantitative Differentiation of Lobucavir (CAS 126062-18-8) Against Key Antiviral Comparators


Lobucavir Retains Full Activity Against Ganciclovir-Resistant HCMV Due to UL97-Independent Phosphorylation

Lobucavir demonstrates a critical mechanistic advantage over ganciclovir (GCV) by maintaining activity against GCV-resistant human cytomegalovirus (HCMV) isolates. Unlike GCV, which requires phosphorylation by the viral UL97 protein kinase for activation, Lobucavir is phosphorylated intracellularly in the absence of viral factors including UL97 [1]. In vitro assays confirmed that GCV-resistant HCMV isolates, characterized by deficient GCV phosphorylation due to UL97 mutations, remained sensitive to Lobucavir, indicating a distinct activation pathway [1].

Antiviral Resistance Cytomegalovirus Nucleoside Analog Activation

Lobucavir Exhibits Potent Inhibition of HCMV DNA Polymerase with Ki = 5 nM, Comparable to Ganciclovir

The active triphosphate metabolite of Lobucavir (LBV-TP) is a potent direct inhibitor of HCMV DNA polymerase in vitro. The inhibition constant (Ki) was determined to be 5 nM [1]. In a cellular context, Lobucavir inhibited HCMV DNA synthesis to a degree comparable to that of ganciclovir (GCV), a frontline anti-CMV drug [1]. This establishes Lobucavir's potency at the target enzyme level as being on par with a clinically established agent.

Enzyme Inhibition Cytomegalovirus Antiviral Potency

Entecavir is More Readily Phosphorylated to Its Active Form Than Lobucavir and Other Guanosine Analogs

In comparative cellular pharmacology studies, Entecavir (BMS-200475) demonstrates superior phosphorylation efficiency compared to a panel of deoxyguanosine analogs, including Lobucavir, penciclovir, ganciclovir, and aciclovir, as well as lamivudine . This higher rate of conversion to the active triphosphate metabolite contributes to Entecavir's exceptional potency against HBV (EC50 = 3.75 nM in HepG2 cells). This data positions Lobucavir as an important comparator for investigating the relationship between intracellular phosphorylation kinetics and antiviral efficacy among guanine nucleoside analogs.

Prodrug Activation Hepatitis B Virus Nucleoside Metabolism

Lobucavir Demonstrates Dose-Dependent Antiviral Efficacy in a Woodchuck Model of Chronic Hepatitis B

In a chronic woodchuck hepatitis virus (WHV) infection model, a well-established surrogate for human HBV, oral administration of Lobucavir led to significant, dose-dependent reductions in viremia [1]. Specifically, daily doses of 10 and 20 mg/kg resulted in a 10- to 200-fold decrease in WHV DNA levels during therapy. A 5 mg/kg dose suppressed viremia by 10- to 30-fold, establishing this as the minimally effective dose, whereas a 0.5 mg/kg dose produced no significant effect [1]. Viremia returned to pretreatment levels within two weeks of treatment cessation.

In Vivo Efficacy Hepatitis B Virus Animal Model

Optimal Research and Industrial Applications for Lobucavir (CAS 126062-18-8) Based on Comparative Evidence


Investigating UL97-Independent Mechanisms of Anti-HCMV Activity and Resistance

As demonstrated, Lobucavir retains full antiviral activity against ganciclovir-resistant HCMV isolates with UL97 mutations, due to its viral factor-independent phosphorylation pathway [1]. This makes it an indispensable positive control and mechanistic probe for: (1) dissecting UL97-dependent versus independent activation pathways in HCMV, (2) evaluating the activity of novel anti-HCMV compounds against GCV-resistant strains, and (3) serving as a benchmark in high-throughput screening assays designed to identify inhibitors that bypass conventional resistance mechanisms. In contrast, using ganciclovir or acyclovir in these assays would yield false-negative results for compounds effective against resistant strains.

Comparative Pharmacology of Guanosine Nucleoside Analog Activation

Comparative studies have established a clear rank order for the efficiency of intracellular phosphorylation among guanine nucleoside analogs, with Entecavir being phosphorylated more readily than Lobucavir, penciclovir, ganciclovir, and aciclovir [1]. Lobucavir is therefore a critical comparator compound for research programs focused on: (1) structure-activity relationship (SAR) studies aimed at improving nucleoside analog activation, (2) investigating the role of specific cellular kinases in the rate-limiting steps of prodrug activation, and (3) developing and validating cellular assays for quantifying nucleotide analog triphosphate formation. Lobucavir serves as a specific, mid-tier calibration point in such experiments.

In Vivo Hepadnavirus Replication Studies in Woodchuck Model

Lobucavir has validated in vivo efficacy in the woodchuck model of chronic hepatitis B virus (WHV) infection, with established oral dosing regimens that produce a quantifiable 10- to 200-fold reduction in viremia [1]. This positions Lobucavir as a well-characterized tool compound for: (1) studying the dynamics of hepadnavirus replication and clearance in an immunocompetent host, (2) investigating the rebound kinetics of viremia following treatment cessation, and (3) use as a positive control arm when evaluating the in vivo efficacy of novel anti-HBV candidates in this established animal model. The known dose-response and pharmacokinetic profile reduce experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobucavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.